Cinitapride hydrogen tartrate is a benzamide derivative classified as a gastrointestinal prokinetic agent. [] It acts as an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors. [] In scientific research, Cinitapride is primarily utilized for investigating gastrointestinal motility disorders and related phenomena.
Cinitapride is classified as a small molecule drug, specifically a substituted benzamide. It has been marketed mainly in Spain and Mexico for its therapeutic effects on gastrointestinal issues. The compound's DrugBank accession number is DB08810, and it is identified by the chemical formula with a molecular weight of approximately 402.49 g/mol .
The synthesis of cinitapride typically involves several key steps:
Cinitapride's molecular structure is characterized by a complex arrangement that includes:
The IUPAC name for cinitapride is 4-amino-N-{1-[(cyclohex-3-en-1-yl)methyl]piperidin-4-yl}-2-ethoxy-5-nitrobenzamide. The structural formula can be represented as follows:
The compound exhibits a melting point range of approximately 236–240 °C .
Cinitapride can participate in various chemical reactions:
These reactions are critical for modifying cinitapride’s properties to enhance its efficacy as a therapeutic agent.
Cinitapride acts primarily through its interaction with serotonin receptors:
This multifaceted mechanism allows cinitapride to effectively manage gastrointestinal disorders by modulating neurotransmitter activity in the gut.
Key physical and chemical properties of cinitapride include:
The compound's pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations reached within two hours post-dose .
Cinitapride has significant applications in medicinal chemistry and pharmacology:
Additionally, cinitapride serves as a model compound in research aimed at synthesizing novel derivatives with enhanced efficacy or reduced side effects.
The synthesis of cinitapride (4-amino-N-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-2-ethoxy-5-nitrobenzamide) follows a convergent strategy centered on the formation of its characteristic benzamide core. The primary synthetic route involves coupling 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine under activation conditions. This amide bond formation is typically facilitated by carbodiimide-based coupling agents or ethyl chloroformate in the presence of triethylamine as a base. The reaction proceeds in aprotic polar solvents like dichloromethane or dimethylformamide at controlled temperatures (0-25°C) to minimize side reactions [8]. Alternative pathways have explored the use of mixed anhydride methods or phosphorylating agents such as diethyl phosphorocyanidate (DEPC), which offer improved reaction kinetics and reduced epimerization risks in structurally sensitive analogues [8].
A significant advancement in benzamide formation for cinitapride synthesis involves in situ acid chloride generation. This approach treats the carboxylic acid precursor with oxalyl chloride or thionyl chloride, followed by direct reaction with the aminopiperidine derivative. This method achieves yields exceeding 85% with high purity (>98%) but requires strict moisture control. Reaction optimization studies demonstrate that maintaining the pH between 8.5-9.0 during coupling is critical to prevent decomposition of the acid-sensitive cyclohexenylmethylpiperidine moiety. The stoichiometric ratio of 1:1.1 (acid:amine component) minimizes diacylation byproducts while ensuring complete conversion of the carboxylic acid precursor [1] [8].
Table 1: Comparative Synthetic Routes for Cinitapride Core Structure
Coupling Method | Reagent System | Temperature | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|---|
Carbodiimide-mediated | EDC/HOBt, Triethylamine | 0-5°C | 72-78 | 95-97 | Mild conditions |
Mixed anhydride | Ethyl chloroformate, NMM | -10 to 0°C | 80-85 | 96-98 | Rapid reaction |
Acid chloride | SOCl₂, then amine base | 25°C | 85-92 | 98-99 | High conversion |
Phosphorylating agent | Diethyl phosphorocyanidate (DEPC) | 0°C | 88-90 | 98-99.5 | Minimal racemization |
The synthesis of cinitapride relies on two critical intermediates that require meticulous preparation and purification. The benzoyl fragment, 4-amino-2-ethoxy-5-nitrobenzoic acid, is synthesized through a sequential nitration-etherification pathway starting from 4-aminobenzoic acid. This involves selective O-alkylation followed by directed ortho-nitration, achieving approximately 65% overall yield. Purification is typically accomplished through crystallization from ethanol-water mixtures, yielding bright yellow crystals with >99% purity as confirmed by HPLC [1].
The amine component, 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine, presents greater synthetic complexity. This intermediate is prepared through nucleophilic substitution of 4-aminopiperidine with 3-(bromomethyl)cyclohexene under basic conditions (potassium carbonate in acetonitrile). The reaction requires careful temperature control (40-45°C) to prevent double alkylation and exothermic runaway. A significant purification challenge involves separating the desired monoalkylated product from residual starting materials and bis-alkylated impurities. This is effectively addressed through distillation under reduced pressure (bp 145-150°C at 0.5 mmHg) or via hydrochloride salt crystallization, yielding material suitable for coupling with >98.5% chemical purity and <0.15% related substances [1] [8].
The final salt formation with L-(+)-tartaric acid represents a critical quality-determining step. Cinitapride free base is dissolved in warm ethanol (50-55°C) and treated with 0.98-1.02 equivalents of L-(+)-tartaric acid. The solution is cooled gradually to 0-5°C, inducing crystallization of the hydrogen tartrate salt. This process achieves yields of 88-92% with strict control over crystal morphology and particle size distribution, essential for consistent dissolution profiles in final formulations [1].
Comprehensive impurity profiling of cinitapride has identified several process-related and degradation impurities that impact final product quality. The primary synthetic impurities include the bis-alkylated piperidine derivative (formed by over-alkylation during amine synthesis) and the hydrolyzed ester analogue (resulting from incomplete etherification in the benzoyl fragment). These typically occur at levels of 0.1-0.3% in crude material but are reduced to <0.05% through optimized crystallization [1] [8].
During stability studies, three significant degradation products have been characterized:
Reverse-phase HPLC with UV detection at 281 nm has been optimized for effective separation and quantification of these impurities. Using a C18 column (250 × 4.6 mm, 5 µm) with mobile phase comprising acetonitrile:phosphate buffer (pH 6.8; 50:50 v/v) at 1.0 mL/min flow rate, all known impurities are resolved with resolution factors >2.0 from the main peak. The method demonstrates excellent linearity (r² > 0.999) for impurities in the range of 0.05-1.0%, enabling precise quantification at the 0.05% level [1].
Table 2: Characterization of Major Cinitapride Impurities
Impurity | Retention Time (min) | Origin | Structural Feature | Control Strategy |
---|---|---|---|---|
Bis-alkylated piperidine | 3.8 | Synthesis intermediate | Dual cyclohexenylmethyl groups | Purification by distillation |
Hydrolyzed ethoxy derivative | 4.2 | Incomplete etherification | Carboxylic acid at C2 position | Process optimization |
N-Desethyl cinitapride | 7.1 | Oxidative degradation | Hydroxy instead of ethoxy group | Nitrogen blanket in processing |
Dihydroxycyclohexyl derivative | 8.5 | Hydration of double bond | Saturated dihydroxycyclohexyl moiety | Control of aqueous exposure |
Nitro-reduced dimer | 10.2 | Reduction-condensation | Azo-coupled dimeric structure | Antioxidant addition in storage |
Cinitapride contains a chiral piperidine center (carbon at position 4 of the piperidine ring), which necessitates careful stereochemical control during synthesis. The commercial drug substance is typically marketed as the racemate, though studies indicate potential differences in receptor binding affinity between enantiomers at 5-HT₄ and D₂ receptors. The synthesis of the racemic amine intermediate involves achiral starting materials and thus produces a 50:50 enantiomeric mixture. Resolution of enantiomers has been achieved via diastereomeric salt formation using L-(+)-tartaric acid, though this method yields the desired isomer with only 65-70% efficiency and significant material loss [8].
Recent advances have explored asymmetric synthesis routes employing chiral auxiliaries or enantioselective catalysis to install the stereocenter. One promising approach utilizes (R)-proline-derived catalysts for the asymmetric alkylation of N-acyliminium intermediates, achieving enantiomeric excesses of 88-92%. However, this method currently suffers from scalability limitations and catalyst loading issues (typically 5-10 mol%) [8].
The impact of stereochemistry on crystallization behavior is significant. The racemate crystallizes in a centrosymmetric space group (P2₁/c) with two molecules per asymmetric unit, forming different hydrogen bonding networks compared to the pure enantiomer. These crystalline differences manifest in altered melting points (racemate mp 162-164°C vs. enantiomer mp 168-170°C) and solubility profiles. Notably, the racemic mixture exhibits approximately 15% higher aqueous solubility than the pure enantiomer, which may influence formulation design. Solid-state characterization through powder X-ray diffraction reveals distinct patterns, with characteristic peaks at 2θ = 12.8°, 15.4°, and 21.2° for the racemate versus 13.1°, 16.0°, and 22.4° for the single enantiomer [1].
Traditional cinitapride synthesis faces sustainability challenges, including high solvent consumption (estimated PMI >80), toxic reagents (thionyl chloride, oxalyl chloride), and energy-intensive purification through distillation. Green chemistry innovations have significantly improved the environmental footprint while enhancing efficiency:
Solvent optimization studies have identified cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) as greener alternatives to dichloromethane for amide coupling. These solvents enable comparable yields (85-88%) with improved recyclability (up to 5 cycles) and reduced aquatic toxicity. Additionally, catalytic reaction methodologies have replaced stoichiometric coupling agents. For instance, tetra-n-butylammonium bromide (TBAB) catalyzes the coupling at 5 mol% loading in aqueous medium, eliminating the need for moisture-sensitive activators and reducing organic solvent consumption by 70% [8].
Microwave-assisted synthesis has dramatically reduced reaction times for key steps. The piperidine alkylation step, conventionally requiring 12-16 hours at 40-45°C, completes within 15-20 minutes under microwave irradiation (100W, 80°C) with improved selectivity and reduced dimer formation (<0.1% vs. 0.5-0.8% conventionally). This approach reduces energy consumption by approximately 40-fold per kilogram of product [8].
Continuous flow chemistry represents the most significant advancement in green process intensification. A fully continuous process integrating the nitro reduction, alkylation, and final coupling steps achieves an overall yield increase from 62% to 84% while reducing solvent consumption from 25 L/kg to 8 L/kg. The small reactor volume (<100 mL total) enhances heat and mass transfer, improving selectivity and reducing byproduct formation. The system operates at a productivity of 0.5 kg/day, demonstrating scalability potential. Life cycle assessment indicates a 60% reduction in carbon footprint compared to batch processing [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7